![molecular formula C8H22N2Si B14703194 N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine CAS No. 20493-87-2](/img/structure/B14703194.png)
N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine is a versatile organosilicon compound with the molecular formula C8H22N2O3Si. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its ability to act as a coupling agent, enhancing the adhesion between organic and inorganic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine typically involves the reaction of 3-(Trimethoxysilyl)propylamine with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction can be represented as follows:
(CH3O)3Si(CH2)3NH2+H2NCH2CH2NH2→(CH3O)3Si(CH2)3NHCH2CH2NH2
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The trimethoxysilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of silanol and other silicon-containing oxides.
Reduction: Formation of ethylenediamine derivatives.
Substitution: Formation of substituted silanes with different functional groups.
Wissenschaftliche Forschungsanwendungen
N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of N1-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine involves its ability to form strong covalent bonds with both organic and inorganic materials. The trimethoxysilyl group reacts with hydroxyl groups on surfaces, forming stable siloxane bonds. This enhances the adhesion and compatibility of materials, making it an effective coupling agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- 3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilane
- N-[2-(Aminoethyl)-3-(trimethoxysilyl)propyl]ethane-1,2-diamine
Uniqueness
N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine is unique due to its specific structure, which provides a balance of reactivity and stability. Its trimethoxysilyl group allows for versatile chemical modifications, while the ethylenediamine backbone provides flexibility and compatibility with various substrates .
This compound’s ability to enhance adhesion and compatibility between different materials makes it a valuable tool in both scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
20493-87-2 |
|---|---|
Molekularformel |
C8H22N2Si |
Molekulargewicht |
174.36 g/mol |
IUPAC-Name |
N'-(3-trimethylsilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H22N2Si/c1-11(2,3)8-4-6-10-7-5-9/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
DTIFFOYIBPJUET-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCCNCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


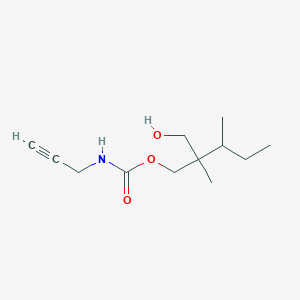

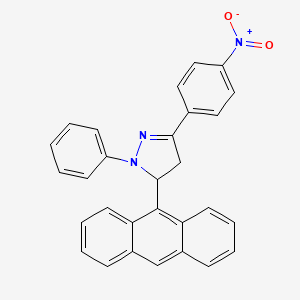
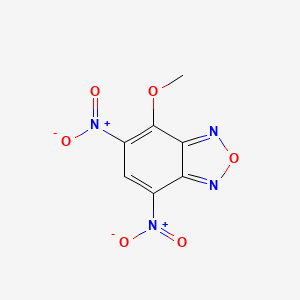
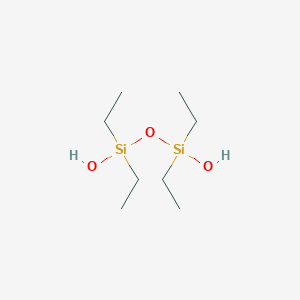
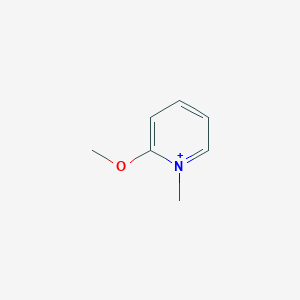

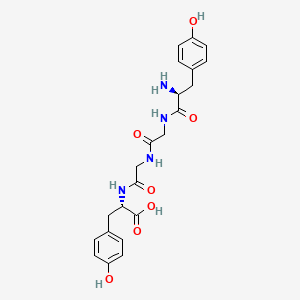
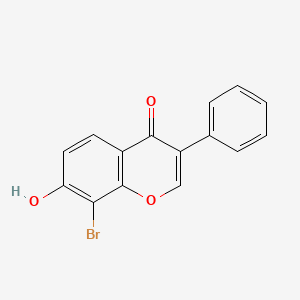
![(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B14703158.png)



![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B14703186.png)
